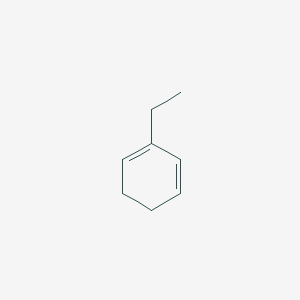
2-Ethyl-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1,3-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a cyclohexadiene derivative, characterized by a six-membered ring with two double bonds and an ethyl group attached to the first carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-1,3-cyclohexadiene can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of 1,5-hexadiene derivatives under acidic conditions.
Hydrogenation: Another approach is the partial hydrogenation of 1,3,5-hexatriene derivatives.
Electrophilic Addition: Electrophilic addition reactions involving suitable dienes can also yield this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,3-cyclohexadiene undergoes various types of reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution often requires strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol.
Reduction: Formation of cyclohexane derivatives.
Substitution: Introduction of halogens or nitro groups onto the ring.
Scientific Research Applications
2-Ethyl-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Ethyl-1,3-cyclohexadiene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the mechanism typically involves the formation of a carbocation intermediate, which then reacts with an oxidizing agent to form the final product. The molecular targets and pathways involved vary depending on the application, but often include enzymes and other biological molecules.
Comparison with Similar Compounds
2-Ethyl-1,3-cyclohexadiene is similar to other cyclohexadiene derivatives, such as 1,3-cyclohexadiene and 1,4-cyclohexadiene. its unique ethyl group and position of the double bonds make it distinct in terms of reactivity and applications. Other similar compounds include:
1,3-Cyclohexadiene: Lacks the ethyl group and has different reactivity patterns.
1,4-Cyclohexadiene: Has a different arrangement of double bonds, leading to different chemical properties.
Properties
Molecular Formula |
C8H12 |
|---|---|
Molecular Weight |
108.18 g/mol |
IUPAC Name |
2-ethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
NOKHEHFYTNFBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


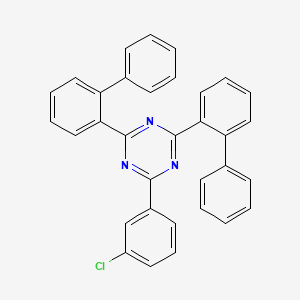
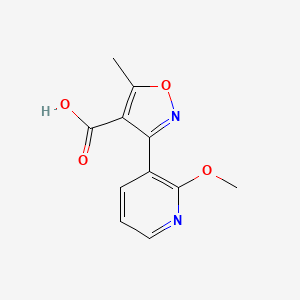
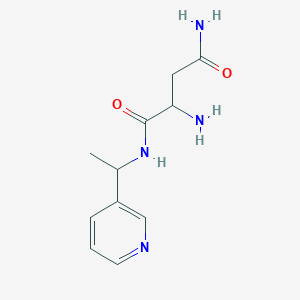
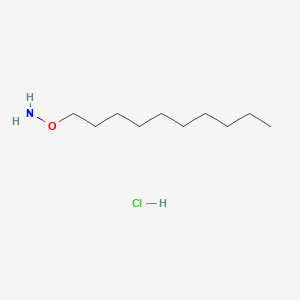
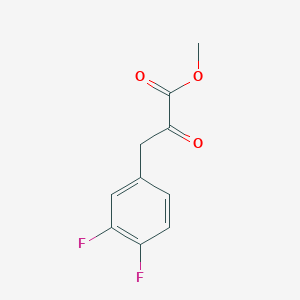
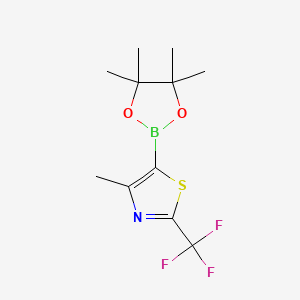
![methyl 3-chloro-5-oxo-5H-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B15335405.png)
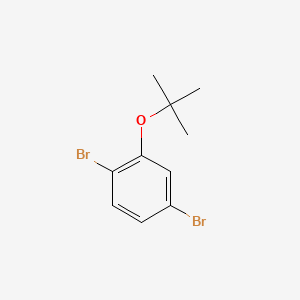
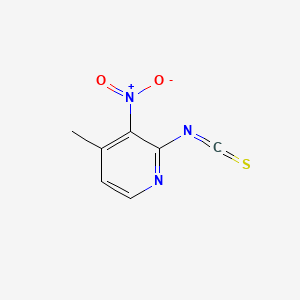

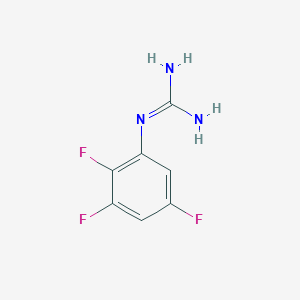
![N-(3-Azabicyclo[3.2.1]octan-8-yl)-2-(1-piperidyl)acetamide](/img/structure/B15335445.png)

![3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B15335489.png)
